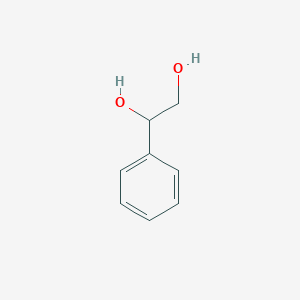

1-Phenyl-1,2-ethanediol

Cat. No. B126754

Key on ui cas rn:

93-56-1

M. Wt: 138.16 g/mol

InChI Key: PWMWNFMRSKOCEY-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07393985B2

Procedure details

Using the nano-RuHAP catalyzed protocol, alkenes were selectively converted into corresponding cis-1,2-diol with moderate to good yields (see TABLE 1). α,β-unsaturated alkenes such as ethyl trans-cinnamate, ethyl crotonate, dimethyl fumarate, dimethyl maleate and isophorone can be transformed to their corresponding cis-1,2-diols in 70, 65, 53, 50 and 64% isolated yields, respectively (entries 1-5). Under the Ru-catalyzed conditions, effective oxidations of styrene and 1-dodecene gave styrene glycol (85%) and dodecene glycol (75%) in good yields (entries 6 and 7). Likewise, dihydroxylation of 1,2-disubstituted alkenes including 1,4-diacetoxy-cis-but-2-ene and phenanthrene has been achieved to afford the corresponding cis-1,2-diols in 61 and 60% yields (entries 8 and 9). Using 1-acetoxy cyclohex-2-ene as substrate, the Ru-catalyzed dihydroxylation furnished 1-acetoxy-2,3-dihydroxycyclohexane in 75% yield (entry 10) with the anti-isomer being the major product (anti:syn=9:1). Yet, the catalytic dihydroxylation of trisubstituted alkenes such as (3-benzloxy)-1-methylbut-1-ene appeared to be less effective, and the corresponding cis-1,2-diol was obtained in only 45% yield (entry 11).

[Compound]

Name

cis-1,2-diols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

alkenes

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

cis-1,2-diol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

α,β-unsaturated alkenes

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

Yield

75%

Identifiers

|

REACTION_CXSMILES

|

[C:1](OCC)(=[O:10])/[CH:2]=[CH:3]/[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[C:14]([O:19]CC)(=O)/[CH:15]=[CH:16]/[CH3:17].[C:22](OC)(=O)/[CH:23]=[CH:24]/[C:25](OC)=O.C(OC)(=O)/C=C\C(OC)=O.O=[C:43]1[CH2:50][C:47](C)(C)[CH2:46][C:45]([CH3:51])=[CH:44]1>>[CH2:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:44][CH2:43][CH2:50][CH2:47][CH2:46][CH2:45][CH3:51].[CH:23]1[CH:22]=[CH:17][C:16]([CH:15]([OH:10])[CH2:14][OH:19])=[CH:25][CH:24]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(\C=C/C(=O)OC)(=O)OC

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=C1C=C(CC(C)(C)C1)C

|

Step Three

[Compound]

|

Name

|

cis-1,2-diols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

alkenes

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

cis-1,2-diol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

α,β-unsaturated alkenes

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(\C=C\C1=CC=CC=C1)(=O)OCC

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(\C=C\C)(=O)OCC

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(\C=C\C(=O)OC)(=O)OC

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to good yields (see TABLE 1)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

isolated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

yields

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C=CC1=CC=CC=C1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C=CCCCCCCCCCC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1=CC=C(C=C1)C(CO)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 85% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 75% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07393985B2

Procedure details

Using the nano-RuHAP catalyzed protocol, alkenes were selectively converted into corresponding cis-1,2-diol with moderate to good yields (see TABLE 1). α,β-unsaturated alkenes such as ethyl trans-cinnamate, ethyl crotonate, dimethyl fumarate, dimethyl maleate and isophorone can be transformed to their corresponding cis-1,2-diols in 70, 65, 53, 50 and 64% isolated yields, respectively (entries 1-5). Under the Ru-catalyzed conditions, effective oxidations of styrene and 1-dodecene gave styrene glycol (85%) and dodecene glycol (75%) in good yields (entries 6 and 7). Likewise, dihydroxylation of 1,2-disubstituted alkenes including 1,4-diacetoxy-cis-but-2-ene and phenanthrene has been achieved to afford the corresponding cis-1,2-diols in 61 and 60% yields (entries 8 and 9). Using 1-acetoxy cyclohex-2-ene as substrate, the Ru-catalyzed dihydroxylation furnished 1-acetoxy-2,3-dihydroxycyclohexane in 75% yield (entry 10) with the anti-isomer being the major product (anti:syn=9:1). Yet, the catalytic dihydroxylation of trisubstituted alkenes such as (3-benzloxy)-1-methylbut-1-ene appeared to be less effective, and the corresponding cis-1,2-diol was obtained in only 45% yield (entry 11).

[Compound]

Name

cis-1,2-diols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

alkenes

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

cis-1,2-diol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

α,β-unsaturated alkenes

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

Yield

75%

Identifiers

|

REACTION_CXSMILES

|

[C:1](OCC)(=[O:10])/[CH:2]=[CH:3]/[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[C:14]([O:19]CC)(=O)/[CH:15]=[CH:16]/[CH3:17].[C:22](OC)(=O)/[CH:23]=[CH:24]/[C:25](OC)=O.C(OC)(=O)/C=C\C(OC)=O.O=[C:43]1[CH2:50][C:47](C)(C)[CH2:46][C:45]([CH3:51])=[CH:44]1>>[CH2:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:44][CH2:43][CH2:50][CH2:47][CH2:46][CH2:45][CH3:51].[CH:23]1[CH:22]=[CH:17][C:16]([CH:15]([OH:10])[CH2:14][OH:19])=[CH:25][CH:24]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(\C=C/C(=O)OC)(=O)OC

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=C1C=C(CC(C)(C)C1)C

|

Step Three

[Compound]

|

Name

|

cis-1,2-diols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

alkenes

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

cis-1,2-diol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

α,β-unsaturated alkenes

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(\C=C\C1=CC=CC=C1)(=O)OCC

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(\C=C\C)(=O)OCC

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(\C=C\C(=O)OC)(=O)OC

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to good yields (see TABLE 1)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

isolated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

yields

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C=CC1=CC=CC=C1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C=CCCCCCCCCCC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1=CC=C(C=C1)C(CO)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 85% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 75% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |